molecular formula C7H11BN2O2 B3030498 4-Isopropylpyrimidine-5-boronic acid CAS No. 913835-27-5

4-Isopropylpyrimidine-5-boronic acid

Cat. No. B3030498
CAS RN: 913835-27-5
M. Wt: 165.99
InChI Key: SMZXLPHORPDPKW-UHFFFAOYSA-N
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Description

4-Isopropylpyrimidine-5-boronic acid is a chemical compound that falls within the category of organoboron compounds, which are of significant interest in organic synthesis and medicinal chemistry due to their utility in various chemical reactions, including the Suzuki cross-coupling. These compounds are known for their ability to form stable, crystalline structures and participate in the formation of new chemical libraries through palladium-catalyzed coupling reactions.

Synthesis Analysis

The synthesis of related halopyridinylboronic acids and esters has been described, where regioselective halogen-metal exchange reactions are employed using n-butyllithium followed by quenching with triisopropylborate. This method starts from appropriately substituted dihalopyridines and leads to the formation of single regioisomeric boronic acid or ester products . Although the specific synthesis of 4-isopropylpyrimidine-5-boronic acid is not detailed in the provided papers, the general methodology can be inferred to be applicable to the synthesis of this compound.

Molecular Structure Analysis

While the molecular structure of 4-isopropylpyrimidine-5-boronic acid is not directly reported, a related organoboron compound, 4-isopropylidene-2,5,5-triphenyl-1,3-dioxa-4-azonia-2-bora-5-boratacyclopentane, has been structurally characterized. This compound exhibits a nearly planar five-membered B—O—B—O—N ring with both trigonal planar and tetrahedral boron atoms, indicating the versatility of boron's coordination in these structures . This information provides insight into the potential geometry and bonding environment that might be expected for 4-isopropylpyrimidine-5-boronic acid.

Chemical Reactions Analysis

The boronic acids and esters synthesized in the methods described are capable of undergoing palladium-catalyzed cross-coupling reactions with aryl halides. This is a cornerstone reaction in the synthesis of complex organic molecules, including the construction of pyridine libraries, which are of great interest in pharmaceutical research . The ability to undergo such reactions suggests that 4-isopropylpyrimidine-5-boronic acid would also be a suitable candidate for these types of chemical transformations.

Physical and Chemical Properties Analysis

The physical properties of these boronic acids and esters generally include stability and crystallinity, which are advantageous for isolation and characterization. The chemical properties are highlighted by their reactivity in cross-coupling reactions, which is a key feature of boronic acids. The specific physical and chemical properties of 4-isopropylpyrimidine-5-boronic acid would need to be determined experimentally, but it is likely to share similar characteristics with the compounds described in the papers .

Scientific Research Applications

Chemosensors and Biological Detection

Boronic acids, including 4-isopropylpyrimidine-5-boronic acid, have been extensively studied for their potential applications in the development of selective fluorescent chemosensors. These chemosensors are vital for detecting biologically active substances, which is crucial for disease prevention, diagnosis, and treatment. The interaction mechanism of boronic acid with cis-1,2- or 1,3-diol allows the formation of five- or six-membered rings, which are instrumental in probing carbohydrates and bioactive substances. This mechanism has led to significant advancements in boronic acid sensors for various analytes such as carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, highlighting their importance in biological detection and monitoring (Huang et al., 2012).

Sensing Applications

The utility of boronic acids in sensing applications is noteworthy. Their interaction with diols and strong Lewis bases like fluoride or cyanide anions has led to their widespread use in various sensing applications. These applications can range from homogeneous assays to heterogeneous detection, either at the interface of the sensing material or within the bulk sample. The key interaction of boronic acids with diols also enables their utilization in biological labeling, protein manipulation and modification, separation, and the development of therapeutics, showcasing the versatility of boronic acids in sensing and other applications (Lacina et al., 2014).

Suzuki–Miyaura Cross-Coupling Reactions

An interesting application of boronic acids is in the Suzuki–Miyaura cross-coupling reactions, where they serve as pivotal reagents. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine was arylated with several aryl/heteroaryl boronic acids, including 4-isopropylpyrimidine-5-boronic acid, using a palladium catalyst. This process yielded novel pyrimidine analogs, optimizing conditions for good yields. Such reactions not only underscore the utility of boronic acids in synthesizing pyrimidine analogs but also highlight their role in advancing organic synthesis and medicinal chemistry research (Malik et al., 2020).

DNA Modification and Biomedical Applications

Boronic acids, including 4-isopropylpyrimidine-5-boronic acid, have shown potential in biomedical applications, such as DNA modification. A boronic acid-labeled thymidine triphosphate (B-TTP) was synthesized and effectively incorporated into DNA by enzymatic polymerization. This incorporation into DNA could lead to molecules of various biological functions, demonstrating the applicability of boronic acid in creating DNA-based lectin mimics via in vitro selection, thereby opening new avenues in biotechnology and therapeutic development (Lin et al., 2007).

Mechanism of Action

While the specific mechanism of action for IPBA is not detailed in the search results, boronic acids are known for their ability to form complexes with diols through the formation of covalent bonds . This property of boronic acids has led to their use in a variety of fields, including drug discovery, sensing, and catalysis .

Safety and Hazards

IPBA is sensitive to moisture and air, and must be handled in a dry and inert atmosphere to prevent degradation. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-propan-2-ylpyrimidin-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O2/c1-5(2)7-6(8(11)12)3-9-4-10-7/h3-5,11-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZXLPHORPDPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CN=C1C(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657445
Record name [4-(Propan-2-yl)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylpyrimidine-5-boronic acid

CAS RN

913835-27-5
Record name B-[4-(1-Methylethyl)-5-pyrimidinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Propan-2-yl)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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